![molecular formula C18H15ClN2O3 B5803986 N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B5803986.png)
N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the isoindoline family and has been shown to possess a range of interesting biochemical and physiological properties. In
Mechanism of Action
The exact mechanism of action of N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in various biological processes such as cell proliferation and inflammation. It has also been shown to modulate the activity of certain signaling pathways that are involved in cell survival and apoptosis.
Biochemical and physiological effects:
N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. It has also been shown to reduce inflammation in various animal models. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X has several advantages as a tool compound for scientific research. It is relatively easy to synthesize and purify, and its purity can be confirmed using various analytical techniques. It also has a well-defined structure, which makes it easier to study its mechanism of action. However, there are also some limitations to using N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X in lab experiments. For example, it may not be suitable for studying certain biological processes due to its specific mechanism of action.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to explore its potential therapeutic applications in various diseases. Additionally, there is a need to develop more potent and selective analogs of N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X for use as tool compounds in scientific research.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X involves the reaction of 2-chlorobenzoyl chloride with 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid in the presence of a base. This reaction results in the formation of N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X as a white powder with a melting point of 168-170°C. The purity of N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X has been shown to have a range of potential applications in scientific research. One of its primary uses is as a tool compound for studying the role of isoindoline derivatives in various biological processes. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
N-(2-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-8-3-4-9-15(14)20-16(22)10-5-11-21-17(23)12-6-1-2-7-13(12)18(21)24/h1-4,6-9H,5,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRGEUXQXDIQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.